3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide
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Overview
Description
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is an aromatic compound that features a benzamide core substituted with chlorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Amino derivatives.
Oxidation: Quinones.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-methoxybenzamide: Lacks the nitro group, resulting in different chemical and biological properties.
4-methoxy-N-(3-nitrophenyl)benzamide: Lacks the chlorine substituents, affecting its reactivity and applications.
3,5-dichloro-N-(3-nitrophenyl)benzamide: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)5-8(6-12(13)16)14(19)17-9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJAIRAOIEBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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